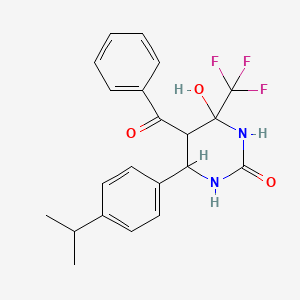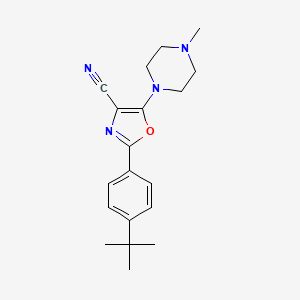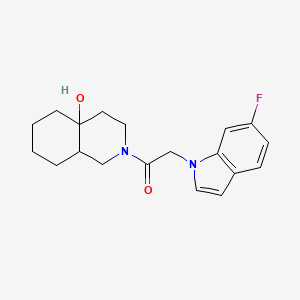![molecular formula C22H10BrF5O3 B11142262 (2Z)-2-(2-bromobenzylidene)-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B11142262.png)
(2Z)-2-(2-bromobenzylidene)-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(2-bromobenzylidene)-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one is a synthetic organic compound characterized by its complex structure, which includes a benzofuran core substituted with bromobenzylidene and pentafluorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2-bromobenzylidene)-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Bromobenzylidene Group: The bromobenzylidene moiety is introduced via a condensation reaction between a bromobenzaldehyde and the benzofuran core, often using a base such as potassium carbonate in a solvent like ethanol.
Attachment of the Pentafluorobenzyl Group: The pentafluorobenzyl group is typically attached through an etherification reaction, where the hydroxyl group on the benzofuran core reacts with pentafluorobenzyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the bromobenzylidene group, potentially converting it to a bromobenzyl group.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Bromobenzyl derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (2Z)-2-(2-bromobenzylidene)-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be explored for therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.
Industry
In materials science, the compound’s unique electronic properties could be harnessed for the development of new materials, such as organic semiconductors or photovoltaic materials.
Mechanism of Action
The mechanism by which (2Z)-2-(2-bromobenzylidene)-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity through binding interactions. The presence of electron-withdrawing groups like bromine and pentafluorobenzyl could influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(2-chlorobenzylidene)-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one
- (2Z)-2-(2-fluorobenzylidene)-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one
- (2Z)-2-(2-methylbenzylidene)-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one
Uniqueness
The presence of the bromine atom in (2Z)-2-(2-bromobenzylidene)-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one distinguishes it from its analogs, potentially altering its reactivity and biological activity. The pentafluorobenzyl group also contributes to its unique electronic properties, which can influence its interactions in both chemical and biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C22H10BrF5O3 |
|---|---|
Molecular Weight |
497.2 g/mol |
IUPAC Name |
(2Z)-2-[(2-bromophenyl)methylidene]-6-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C22H10BrF5O3/c23-14-4-2-1-3-10(14)7-16-22(29)12-6-5-11(8-15(12)31-16)30-9-13-17(24)19(26)21(28)20(27)18(13)25/h1-8H,9H2/b16-7- |
InChI Key |
GJPFRYLHJOSDSQ-APSNUPSMSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C(=C(C(=C4F)F)F)F)F)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C(=C(C(=C4F)F)F)F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(dipropylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11142181.png)
![3-(2-furylmethyl)-5-((Z)-1-{2-[(3-isopropoxypropyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11142185.png)

![5-[(4-fluorobenzyl)oxy]-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol](/img/structure/B11142208.png)
![7-Chloro-1-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11142211.png)

![Diethyl 2,6-dimethyl-4-(4-{[(2-methylphenyl)carbonyl]oxy}phenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11142214.png)
![1-(4-Chlorophenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11142215.png)
![N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide](/img/structure/B11142216.png)
![2-{(E)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11142236.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11142238.png)
![{(5Z)-4-oxo-5-[(4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11142240.png)
![5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B11142244.png)

